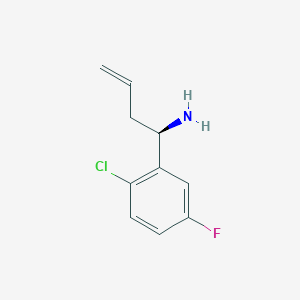
(R)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine is an organic compound that belongs to the class of amines. This compound features a chiral center, making it optically active. The presence of chlorine and fluorine atoms in the phenyl ring can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzene and but-3-en-1-amine.
Reaction Conditions: The reaction conditions may include the use of a chiral catalyst to ensure the formation of the ®-enantiomer. Solvents like dichloromethane or toluene are commonly used.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the but-3-en-1-amine moiety can be reduced to form saturated amines.
Substitution: The chlorine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Biochemical Studies: Utilized in biochemical studies to understand enzyme-substrate interactions.
Medicine
Pharmaceuticals: Potential use in the development of pharmaceutical compounds with specific biological activities.
Industry
Material Science: Application in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chiral center and halogen atoms can influence its binding affinity and specificity. The compound may act by modulating specific biochemical pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: The enantiomer of the compound with different optical activity.
1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: The racemic mixture containing both ® and (S) enantiomers.
1-(2-Chloro-5-fluorophenyl)but-3-EN-1-ol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H11ClFN |
|---|---|
Poids moléculaire |
199.65 g/mol |
Nom IUPAC |
(1R)-1-(2-chloro-5-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m1/s1 |
Clé InChI |
RSXIOALPSYUFAD-SNVBAGLBSA-N |
SMILES isomérique |
C=CC[C@H](C1=C(C=CC(=C1)F)Cl)N |
SMILES canonique |
C=CCC(C1=C(C=CC(=C1)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















